![molecular formula C11H12N2O2 B2926546 N-[cyano(3-methoxyphenyl)methyl]acetamide CAS No. 866051-71-0](/img/structure/B2926546.png)

N-[cyano(3-methoxyphenyl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

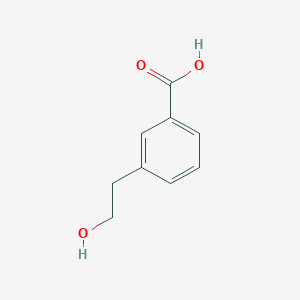

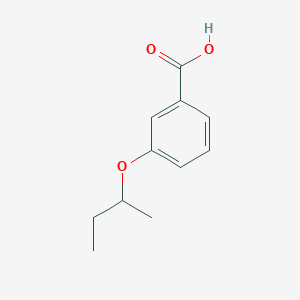

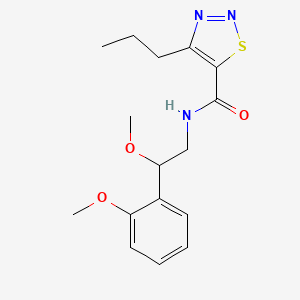

“N-[cyano(3-methoxyphenyl)methyl]acetamide” is a chemical compound with the molecular formula C11H12N2O2 . It is a complex organic compound that can be used in various chemical reactions .

Synthesis Analysis

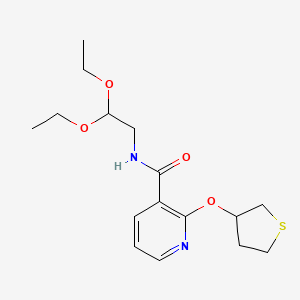

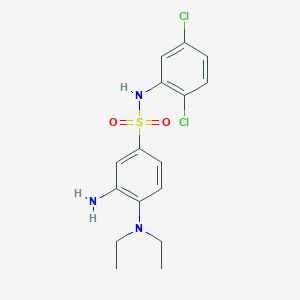

The synthesis of “N-[cyano(3-methoxyphenyl)methyl]acetamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out under different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

“N-[cyano(3-methoxyphenyl)methyl]acetamide” is a polyfunctional compound possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

“N-[cyano(3-methoxyphenyl)methyl]acetamide” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[cyano(3-methoxyphenyl)methyl]acetamide” are determined by its molecular structure . It is a complex organic compound that can be used in various chemical reactions .科学的研究の応用

Metabolic Pathways and Genetic Differences

Research on paracetamol (acetaminophen), a compound with metabolic pathways that might be relevant to N-[cyano(3-methoxyphenyl)methyl]acetamide, highlights the importance of understanding genetic differences in drug metabolism. The study by Zhao and Pickering (2011) discusses how variations in enzyme genotypes can affect the susceptibility to toxicity and efficacy of drugs like paracetamol, which shares a functional group with N-[cyano(3-methoxyphenyl)methyl]acetamide. This suggests that similar genetic differences could influence the metabolism of N-[cyano(3-methoxyphenyl)methyl]acetamide, potentially affecting its therapeutic applications and safety profile (Li-zi Zhao & G. Pickering, 2011).

Analgesic Mechanisms

The mechanisms underlying the analgesic effects of acetaminophen, as reviewed by Ohashi and Kohno (2020), provide insights into how N-[cyano(3-methoxyphenyl)methyl]acetamide might exert its effects if it were to be used as an analgesic. The study suggests that the metabolization of acetaminophen into AM404 and its action on cannabinoid and vanilloid receptors could be a crucial analgesic mechanism. This indicates that the research into N-[cyano(3-methoxyphenyl)methyl]acetamide could explore similar pathways for pain management applications (N. Ohashi & T. Kohno, 2020).

Environmental and Toxicological Considerations

Understanding the environmental persistence and potential toxicological effects of pharmaceutical compounds is essential. The review by Vo et al. (2019) on acetaminophen highlights concerns over its presence in natural waters and its transformation into various metabolites. This research underscores the importance of studying the environmental fate and toxicological impact of compounds like N-[cyano(3-methoxyphenyl)methyl]acetamide, to ensure safe and sustainable use in therapeutic settings (Hoang Nhat Phong Vo et al., 2019).

Antioxidant Benefits and Glutathione Replenishment

N-acetylcysteine (NAC) serves as a precursor for glutathione, highlighting the therapeutic potential of compounds that can influence glutathione levels for antioxidant benefits. Research by Rushworth and Megson (2014) into the therapeutic uses of NAC, including its role in treating acetaminophen overdose and acting as an antioxidant, suggests that studying N-[cyano(3-methoxyphenyl)methyl]acetamide's ability to influence glutathione synthesis could be another promising research avenue (G. Rushworth & I. Megson, 2014).

作用機序

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of N-[cyano(3-methoxyphenyl)methyl]acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are utilized extensively to form a variety of heterocyclic compounds , which suggests that they may affect multiple biochemical pathways.

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.

Action Environment

It’s known that the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions , which suggests that the action of this compound may be influenced by environmental factors.

将来の方向性

The future directions for “N-[cyano(3-methoxyphenyl)methyl]acetamide” could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new pharmacologically interesting compounds of widely different composition .

特性

IUPAC Name |

N-[cyano-(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)13-11(7-12)9-4-3-5-10(6-9)15-2/h3-6,11H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPFXBFIBEKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C#N)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furyl)ethyl]-3-methoxy-benzamide](/img/structure/B2926469.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)